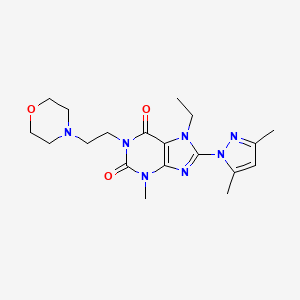

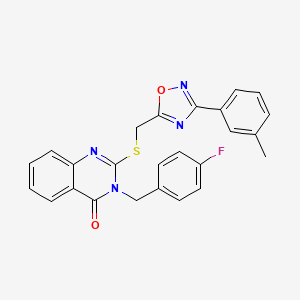

![molecular formula C9H15BrF2Si B2645609 [(3-Bromo-1-bicyclo[1.1.1]pentanyl)-difluoromethyl]-trimethylsilane CAS No. 2490404-01-6](/img/structure/B2645609.png)

[(3-Bromo-1-bicyclo[1.1.1]pentanyl)-difluoromethyl]-trimethylsilane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bicyclo[1.1.1]pentanes are organic compounds that are part of the bicyclic bridged compounds family . They were demonstrated to be bioisosteres of the phenyl ring in 2012 . The difficulty in their large-scale preparation is still a problem, often outweighing the corresponding derivatives to becoming clinical candidates .

Synthesis Analysis

A practical general reaction that gives bicyclo[1.1.1]pentanes on mg- to kg-quantities using just light has been reported . No additional additives or catalysts are needed . Using this strategy, more than 300 functionalized bicyclo[1.1.1]pentanes have been prepared on a (multi)gram scale .Molecular Structure Analysis

Bicyclo[1.1.1]pentanes are hydrocarbons with a molecular structure consisting of three rings of four carbon atoms each . They are highly strained molecules .Chemical Reactions Analysis

Bicyclo[1.1.1]pentanes are increasingly valued as intermediates in ‘strain release’ chemistry for the synthesis of substituted four-membered rings and bicyclo[1.1.1]pentanes . Variation of the BCB bridgehead substituents can be challenging due to the inherent strain of the bicyclic scaffold .Physical And Chemical Properties Analysis

Bicyclo[1.1.1]pentanes are hydrocarbons with a formula of C5H8 . They are highly strained molecules .Applications De Recherche Scientifique

New Reagents and Synthetic Approaches

- The use of bicyclo[1.1.1]pentane derivatives in the synthesis of complex organic molecules is highlighted by various studies. One approach developed practical synthetic methods for difluoro-substituted bicyclo[1.1.1]pentanes, suggesting these compounds as saturated bioisosteres of the benzene ring for drug discovery projects (Bychek et al., 2019). This indicates the utility of halogenated bicyclo[1.1.1]pentane derivatives in medicinal chemistry, potentially including the compound .

Applications in Medicinal Chemistry

- Difluoro-substituted bicyclo[1.1.1]pentanes have been synthesized as bioisosteres to improve physicochemical properties of drug candidates. This work underscores the relevance of such compounds in the development of new therapeutics, where the specific structural features of [(3-Bromo-1-bicyclo[1.1.1]pentanyl)-difluoromethyl]-trimethylsilane could be leveraged (Ma et al., 2019).

Structural and Mechanistic Insights

- Research on bicyclo[1.1.1]pentane derivatives provides insights into their chemical behavior and structural characteristics. For instance, studies on the thermolysis of 1,2-dioxetanes derived from related structures could offer valuable information on the stability and reactivity of bicyclo[1.1.1]pentane-based compounds under various conditions (Kopecky et al., 1975).

Advanced Synthetic Techniques

- Innovative synthetic techniques involving bicyclo[1.1.1]pentane units demonstrate the versatility of these structures in organic synthesis. For example, the selective synthesis of 2,2-difluorobicyclo[1.1.1]pentane analogues showcases the ability to introduce functional groups in specific positions, which could be directly relevant to manipulating [(3-Bromo-1-bicyclo[1.1.1]pentanyl)-difluoromethyl]-trimethylsilane for desired applications (Ma et al., 2019).

Orientations Futures

Propriétés

IUPAC Name |

[(3-bromo-1-bicyclo[1.1.1]pentanyl)-difluoromethyl]-trimethylsilane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrF2Si/c1-13(2,3)9(11,12)7-4-8(10,5-7)6-7/h4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFPIFDUPPFVHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(C12CC(C1)(C2)Br)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrF2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

({3-Bromobicyclo[1.1.1]pentan-1-yl}difluoromethyl)trimethylsilane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

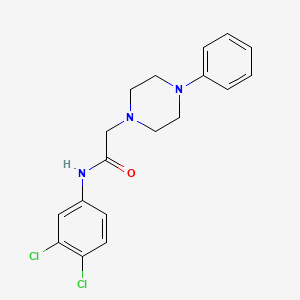

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2645529.png)

![2-Chloro-5-[(phenylsulfanyl)methyl]-1,3-thiazole](/img/structure/B2645534.png)

![3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2645536.png)

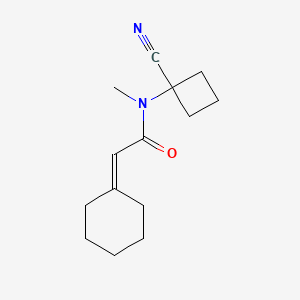

![4,6-Dimethyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2645538.png)

![Tert-butyl 2-cyanospiro[chroman-4,4'-piperidine]-1'-carboxylate](/img/structure/B2645541.png)

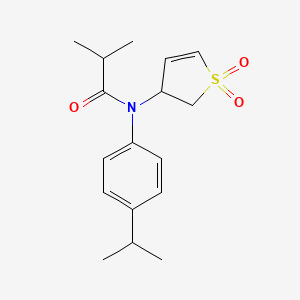

![5-((2,5-dimethylbenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2645542.png)